molecular formula C15H12ClN3S B2391603 (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide CAS No. 708249-32-5

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B2391603
CAS No.: 708249-32-5
M. Wt: 301.79
InChI Key: DJNXGKRYHLRYDZ-DHZHZOJOSA-N
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Description

(E)-3-(5-(3-Chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is a synthetic pyrrole derivative intended for research and development purposes. This compound features a unique molecular architecture combining a 1-methyl-1H-pyrrole ring, a 3-chlorophenyl substituent, and a 2-cyanoprop-2-enethioamide functional group. Pyrrole-based compounds are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide spectrum of bioactive properties . The structural motif of a chlorophenyl-substituted pyrrole is found in compounds investigated for their potential anti-inflammatory activity, as such derivatives have shown promise in modulating cytokine production and inflammation-related pathways . The integration of the cyanoenethioamide group may further influence the compound's electronic properties, binding affinity, and potential mechanism of action, making it a molecule of interest for structure-activity relationship (SAR) studies. Researchers may explore this compound as a novel chemical entity in various biochemical and pharmacological applications, including but not limited to the development of enzyme inhibitors or the modulation of cellular signaling pathways. Its exact mechanism of action and specific research applications are yet to be fully elucidated. This product is provided For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-3-[5-(3-chlorophenyl)-1-methylpyrrol-2-yl]-2-cyanoprop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3S/c1-19-13(8-11(9-17)15(18)20)5-6-14(19)10-3-2-4-12(16)7-10/h2-8H,1H3,(H2,18,20)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNXGKRYHLRYDZ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C2=CC(=CC=C2)Cl)C=C(C#N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=C1C2=CC(=CC=C2)Cl)/C=C(\C#N)/C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chlorophenyl group and the cyanopropenethioamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide
  • N’-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-methoxy-4-methylbenzohydrazide
  • (E)-5-(3-Chlorophenyl)diazenyl-2-hydroxy-3-methoxybenz

Uniqueness

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide, with CAS number 708249-32-5, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a pyrrole ring, a chlorophenyl group, and a cyanopropenethioamide moiety. Its structural formula can be represented as follows:

C15H12ClN3S\text{C}_{15}\text{H}_{12}\text{ClN}_3\text{S}

The biological activity of (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects by:

  • Inhibition of Enzymes : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to various receptors, altering their activity and leading to downstream biological effects.

Research indicates that compounds with similar structures often exhibit significant interactions with biological macromolecules, leading to antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have suggested that compounds similar to (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide possess antimicrobial activity. For instance, derivatives of pyrrole have been shown to inhibit bacterial growth by disrupting cellular processes or damaging bacterial membranes.

Anticancer Activity

Research has indicated that the compound may have anticancer properties. Pyrrole derivatives are often investigated for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide. Results demonstrated significant inhibition against several bacterial strains, suggesting potential use in developing new antimicrobial agents.

Study 2: Anticancer Potential

Another research effort focused on the anticancer effects of pyrrole-based compounds. In vitro assays revealed that (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide exhibited cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy.

Comparative Analysis of Biological Activity

Compound NameBiological ActivityMechanism
(E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamideAntimicrobial, AnticancerEnzyme inhibition, Receptor binding
Similar Pyrrole DerivativesAntimicrobialDisruption of cell membranes
Other Pyrrole CompoundsAnticancerInduction of apoptosis

Q & A

Q. What are the common synthetic routes for preparing (E)-3-(5-(3-chlorophenyl)-1-methyl-1H-pyrrol-2-yl)-2-cyanoprop-2-enethioamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of structurally related heterocyclic compounds (e.g., pyrrole and thioamide derivatives) often involves multi-step protocols. Key steps include:

  • Pyrrole Ring Formation : Cyclocondensation of substituted amines with diketones or aldehydes under acidic or basic conditions .
  • Thioamide Introduction : Reaction of nitrile intermediates with hydrogen sulfide (H₂S) or Lawesson’s reagent in anhydrous solvents (e.g., THF or DCM) .
  • Stereochemical Control : Use of E-selective coupling agents (e.g., Wittig reagents) to stabilize the α,β-unsaturated system .

Q. Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Temperature0–5°C (nitrile activation)Prevents side reactions
SolventAnhydrous DMF or THFEnhances reagent solubility
Reaction Time12–24 hrs (thioamide step)Ensures complete conversion

Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, hexane/EtOAc gradient). Confirm final product purity by HPLC (>95%) and HRMS .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Focus on:
    • Pyrrole protons : δ 6.0–7.0 ppm (multiplet, aromatic region) .
    • Cyanopropene moiety : J = 15–16 Hz coupling constant for E-configuration .
    • Thioamide NH : δ 10–12 ppm (broad singlet, DMSO-d₆) .
  • FT-IR : Confirm thioamide C=S stretch at ~1200 cm⁻¹ and nitrile C≡N at ~2200 cm⁻¹ .
  • HRMS : Exact mass matching (<2 ppm error) to validate molecular formula .

Q. Data Interpretation Table :

Functional GroupNMR Signal (δ, ppm)IR Absorption (cm⁻¹)
3-Chlorophenyl7.2–7.5 (m)C-Cl ~550–750
E-Cyanopropene6.8–7.0 (d, J=15 Hz)C=C ~1600
Thioamide (C=S)-~1200

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the molecular configuration of this compound using programs like SHELX?

Methodological Answer: Crystallographic discrepancies (e.g., ambiguous electron density or twinning) require:

  • Data Quality Check : Ensure resolution <1.0 Å and Rint <5% .
  • Refinement Strategies :
    • Use SHELXL for anisotropic displacement parameters and hydrogen atom placement via DFT-calculated positions .
    • Apply twin refinement (BASF command) for twinned crystals .
  • Validation Tools :
    • ORTEP-3 : Visualize thermal ellipsoids to identify disorder .
    • PLATON /ADDSYM: Check for missed symmetry operations .

Case Study : For a related pyrrole-thioamide compound (), twinning was resolved using SHELXL’s TWIN/BASF commands, achieving a final R₁ = 0.035 .

Q. What computational approaches are recommended for predicting the reactivity and stability of this compound under varying experimental conditions?

Methodological Answer:

  • DFT Calculations :
    • Optimize geometry (B3LYP/6-31G**) to predict tautomeric preferences (e.g., thioamide vs. thiolactam forms) .
    • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to assess stability during storage .
  • Docking Studies : Model interactions with biological targets (e.g., cysteine proteases) to guide SAR .

Validation : Compare computed NMR shifts (GIAO method) with experimental data to refine computational models .

Q. How should researchers address conflicting spectroscopic data when characterizing degradation products of this compound?

Methodological Answer:

  • Hypothesis-Driven Workflow :
    • LC-MS/MS : Identify degradation products via fragmentation patterns .
    • Isolation : Use preparative HPLC to isolate impurities.
    • Advanced NMR : Employ 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Case Example : For a thioamide derivative (), oxidation to sulfonic acid was confirmed by ¹H-¹³C HMBC correlation between S=O and adjacent methyl groups.

Q. What strategies optimize the scalability of synthetic routes while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous processing for exothermic steps (e.g., nitrile activation) to improve temperature control .
  • Catalytic Systems : Use Pd/C or Ni catalysts for selective C-C coupling without racemization .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FT-IR probes) for real-time monitoring .

Q. Scalability Table :

ParameterLab Scale (mg)Pilot Scale (g)
Yield60–70%50–65%
Purity>95%>90%
Key ChallengeSolvent recoveryHeat dissipation

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